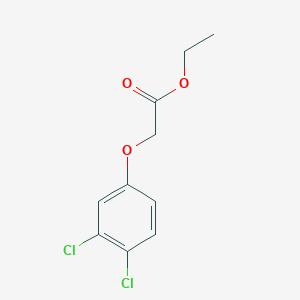

Ethyl 2-(3,4-dichlorophenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(3,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with two chlorine atoms at the 3 and 4 positions. This compound is primarily used in the synthesis of various chemical products and has applications in different fields such as agriculture and pharmaceuticals.

Wirkmechanismus

Target of Action

Ethyl 2-(3,4-dichlorophenoxy)acetate is a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development. They regulate cell division, elongation, and differentiation. The primary targets of this compound are the auxin receptors found in plant cells .

Mode of Action

This compound mimics the action of natural auxins . It binds to the auxin receptors in plant cells, triggering a series of events that lead to uncontrolled cell growth . This uncontrolled growth eventually leads to the death of susceptible plants .

Biochemical Pathways

The biochemical pathway affected by this compound is the auxin signaling pathway . When the compound binds to the auxin receptors, it disrupts the normal functioning of this pathway, leading to uncontrolled cell growth . The downstream effects include changes in gene expression, disruption of normal plant development, and eventually plant death .

Pharmacokinetics

As a synthetic auxin, it is likely to be absorbed through the leaves and distributed throughout the plant via the plant’s vascular system . Its impact on bioavailability would depend on factors such as the plant species, the concentration of the compound, and environmental conditions.

Result of Action

The result of the action of this compound is the death of susceptible plants . The uncontrolled cell growth caused by the disruption of the auxin signaling pathway leads to abnormalities in plant development and eventually plant death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dichlorophenoxy)acetate typically involves the reaction of 3,4-dichlorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at room temperature. The general reaction scheme is as follows:

[ \text{3,4-Dichlorophenol} + \text{Ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3/\text{Acetone}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxyacetates.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3,4-dichlorophenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(3,4-dichlorophenoxy)acetate can be compared with other similar compounds such as:

- Ethyl 2-(2,3-dichlorophenoxy)acetate

- 2,4-Dichlorophenoxyacetic acid

- 2-(2,4-dichlorophenoxy)propionic acid

Uniqueness: The unique substitution pattern of chlorine atoms at the 3 and 4 positions in this compound distinguishes it from other similar compounds. This specific arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 2-(3,4-dichlorophenoxy)acetate, a synthetic auxin, is primarily recognized for its herbicidal properties. This compound mimics the action of natural auxins, which are essential plant hormones that regulate various aspects of plant growth and development. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, and toxicological effects.

Target of Action

this compound targets the auxin signaling pathway in plants. By mimicking natural auxins, it influences plant growth processes such as cell elongation and division, leading to abnormal growth patterns and eventual plant death in susceptible species.

Mode of Action

The compound acts by promoting uncontrolled cell division and elongation, which can result in the distortion and death of the target plants. This mechanism is similar to that of other auxin herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been extensively studied for its effects on plant physiology .

Pharmacokinetics

As a synthetic auxin, this compound is absorbed primarily through the leaves of plants. Once absorbed, it is distributed throughout the plant via the vascular system. The compound's lipophilic nature facilitates its movement across cellular membranes, enhancing its efficacy as a herbicide.

Acute Toxicity

This compound exhibits acute toxicity when ingested or absorbed through the skin. It is classified as harmful if swallowed and may cause allergic skin reactions . Symptoms of poisoning can include gastrointestinal distress, respiratory issues, and neurological symptoms similar to organophosphate poisoning .

Chronic Effects

Chronic exposure studies indicate potential impacts on various organ systems. In animal models exposed to related compounds like 2,4-D, significant effects were noted on the liver and kidneys at certain dosages. These findings suggest that this compound could pose similar risks due to its structural similarities .

Case Studies

-

Case Report on Herbicide Poisoning

A notable case involved a patient who ingested a 2,4-D herbicide with symptoms mimicking organophosphate poisoning. The patient exhibited severe gastrointestinal symptoms and required intensive medical intervention. This case highlights the potential dangers associated with herbicides in this chemical class . -

Toxicological Evaluation

A toxicological profile for related compounds indicated that repeated exposure could lead to renal damage and alterations in liver function markers. Studies have shown dose-dependent effects on kidney histopathology in rats exposed to 2,4-D derivatives at doses above 15 mg/kg body weight per day .

Research Findings

Recent studies have evaluated the biological activity of this compound in comparison with other herbicides:

| Compound Name | EC50 (mg/L) | Biological Activity |

|---|---|---|

| This compound | TBD | Herbicidal |

| 2,4-D | 33.54 | Herbicidal |

| Carbendazim | 0.740 | Antifungal |

These findings suggest that while this compound is effective as an herbicide, further research is needed to establish its specific efficacy compared to established compounds like 2,4-D and carbendazim .

Eigenschaften

IUPAC Name |

ethyl 2-(3,4-dichlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVDLYCGMXZLDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.